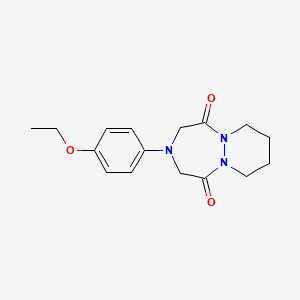![molecular formula C40H78O6S3Sn B14459833 Butyltintris[2-(decanoyloxy)ethylmercaptide] CAS No. 67874-51-5](/img/structure/B14459833.png)
Butyltintris[2-(decanoyloxy)ethylmercaptide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyltintris[2-(decanoyloxy)ethylmercaptide] is an organotin compound known for its versatile applications in various chemical processes. This compound is characterized by the presence of butyl groups attached to a tin atom, along with decanoyloxy and ethylmercaptide groups. Organotin compounds like Butyltintris[2-(decanoyloxy)ethylmercaptide] are widely used in industrial and research settings due to their catalytic properties and ability to facilitate various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(decanoyloxy)ethylmercaptan under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of Butyltintris[2-(decanoyloxy)ethylmercaptide] is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of flow reactors also enhances the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Butyltintris[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decanoyloxy or ethylmercaptide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
科学的研究の応用
Butyltintris[2-(decanoyloxy)ethylmercaptide] has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as esterification, transesterification, and polymerization.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of plastics, coatings, and adhesives due to its catalytic properties.
作用機序
The mechanism of action of Butyltintris[2-(decanoyloxy)ethylmercaptide] involves its ability to coordinate with various substrates through its tin center. This coordination facilitates the activation of substrates, making them more reactive towards nucleophiles or electrophiles. The compound’s catalytic activity is attributed to the electron-donating properties of the butyl groups and the electron-withdrawing effects of the decanoyloxy and ethylmercaptide groups, which enhance the reactivity of the tin center.
類似化合物との比較
Similar Compounds
- Butyltin tris(2-ethylhexanoate)
- Di-n-butyltin oxide
- Mono-n-butyltin trichloride
- Tetra-n-butyltin
Uniqueness
Butyltintris[2-(decanoyloxy)ethylmercaptide] is unique due to its specific combination of butyl, decanoyloxy, and ethylmercaptide groups, which confer distinct catalytic properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable catalyst in both research and industrial applications.
特性
CAS番号 |
67874-51-5 |
|---|---|
分子式 |
C40H78O6S3Sn |
分子量 |
870.0 g/mol |
IUPAC名 |
2-[butyl-bis(2-decanoyloxyethylsulfanyl)stannyl]sulfanylethyl decanoate |
InChI |
InChI=1S/3C12H24O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;1-3-4-2;/h3*15H,2-11H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChIキー |
COMMEQOKOLNNSJ-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCC)SCCOC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



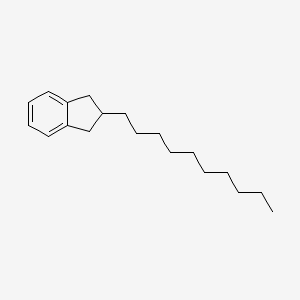
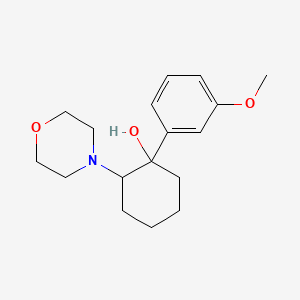
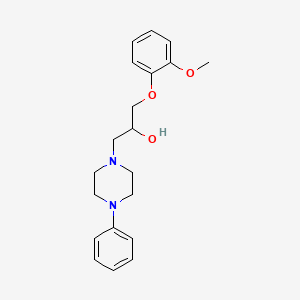
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
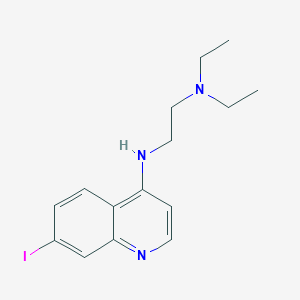
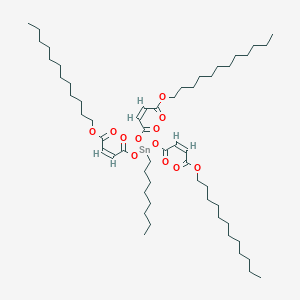
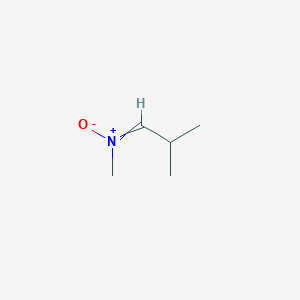

![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
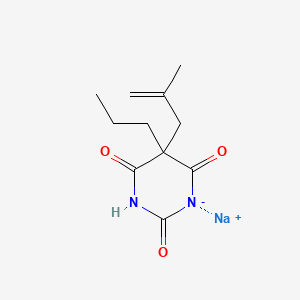
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
